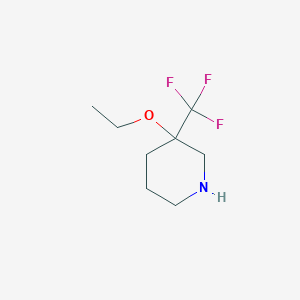

3-Ethoxy-3-(trifluoromethyl)piperidine

Descripción general

Descripción

3-Ethoxy-3-(trifluoromethyl)piperidine is a chemical compound characterized by its unique structure, which includes an ethoxy group and a trifluoromethyl group attached to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-(trifluoromethyl)piperidine typically involves the following steps:

Starting Materials: Piperidine and trifluoromethylating agents are used as starting materials.

Trifluoromethylation: The piperidine ring is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Ethoxylation: The trifluoromethylated piperidine undergoes ethoxylation using ethylating agents like ethyl iodide or ethyl bromide.

Purification: The final product is purified through techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxy-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the piperidine ring to its corresponding N-oxide.

Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia or amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

N-oxide: Resulting from oxidation reactions.

Trifluoromethylamine: Resulting from reduction reactions.

Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its piperidine structure is essential for enhancing the pharmacological properties of drugs. For instance, modifications of the piperidine ring can lead to derivatives with improved efficacy against diseases such as cancer and diabetes.

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against specific cancer cell lines, such as hypopharyngeal tumor cells. The introduction of trifluoromethyl groups enhances their biological activity by improving interactions with target proteins, thereby increasing the compounds' anticancer properties .

Diabetes and Metabolic Disorders

3-Ethoxy-3-(trifluoromethyl)piperidine has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in glucose metabolism. Inhibiting PDHK can be beneficial for managing diabetes and related metabolic disorders. This compound's ability to modulate glucose utilization pathways positions it as a candidate for developing new therapeutic strategies for diabetes management .

Pharmaceutical Development

The versatility of this compound extends to its role in drug formulation and development. Its chemical properties facilitate the creation of novel drug delivery systems that can enhance bioavailability and therapeutic efficacy.

Drug Delivery Systems

Research indicates that incorporating this compound into drug formulations can improve the pharmacokinetics of active pharmaceutical ingredients. The trifluoromethyl group enhances lipophilicity, which may aid in crossing biological barriers such as the blood-brain barrier, making it suitable for central nervous system-targeting drugs .

Cosmetic Applications

In addition to its pharmaceutical uses, this compound has potential applications in cosmetic formulations. Its properties can be exploited to stabilize formulations and enhance skin penetration of active ingredients.

Skin Care Products

Cosmetic formulations utilizing this compound may benefit from its ability to improve the stability and effectiveness of topical applications. The incorporation of piperidine derivatives in skin care products could enhance their moisturizing and therapeutic effects .

Case Studies and Research Findings

A review of recent literature reveals several case studies demonstrating the effectiveness of this compound in various applications:

Mecanismo De Acción

The mechanism by which 3-Ethoxy-3-(trifluoromethyl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-Ethoxy-3-(trifluoromethyl)piperidine is compared with other similar compounds to highlight its uniqueness:

4-(Trifluoromethyl)piperidine: Similar structure but lacks the ethoxy group.

3-(Trifluoromethyl)piperidine: Similar structure but different position of the trifluoromethyl group.

3-Ethoxy-4-(trifluoromethyl)piperidine: Similar but with a different position of the ethoxy group.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Ethoxy-3-(trifluoromethyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological mechanisms, biochemical properties, and research findings associated with this compound.

Target of Action

Similar compounds have been shown to interact with phosphodiesterase enzymes, specifically type 5 (PDE5), which play a crucial role in cellular signaling pathways related to cyclic guanosine monophosphate (cGMP) and calcium signaling.

Mode of Action

It is hypothesized that this compound may selectively inhibit presynaptic fast voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and enhances calcium transport into nerve endings, thereby influencing neurotransmitter release and neuronal excitability.

The compound's biological activity is influenced by its chemical structure, particularly the trifluoromethyl group. Research indicates that the presence of this group can enhance the potency of compounds by improving their binding affinity to target proteins .

Table 1: Summary of Biological Activities

Research Findings

Case Studies

- Antimicrobial Activity : In a study evaluating various derivatives, this compound exhibited significant antimicrobial activity against specific strains of bacteria, indicating its potential as a therapeutic agent in infectious diseases .

- Anticancer Studies : The compound has been tested against several human cancer cell lines, showing promising results with IC50 values that suggest it could be more effective than established chemotherapeutics like Doxorubicin .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay on HaCaT cell lines, revealing that certain derivatives maintained a selectivity index (SI) greater than 1.0, indicating low toxicity to non-cancerous cells while being effective against cancer cells .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate oxidation and reduction reactions that can modify the compound's biological activity. These metabolic transformations can alter interaction dynamics with biomolecules and affect overall cellular metabolism .

Transport and Distribution

The transport mechanisms for this compound include passive diffusion and active transport mediated by specific transport proteins. Its distribution within cellular compartments is crucial for its biological efficacy; localization studies suggest that it may preferentially accumulate in organelles such as mitochondria or the endoplasmic reticulum, where it can exert significant effects on cellular processes .

Propiedades

IUPAC Name |

3-ethoxy-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)4-3-5-12-6-7/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWWSABABSQVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.